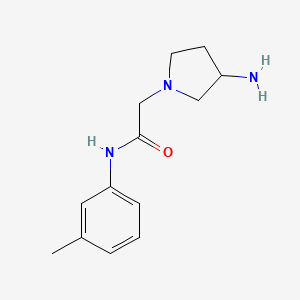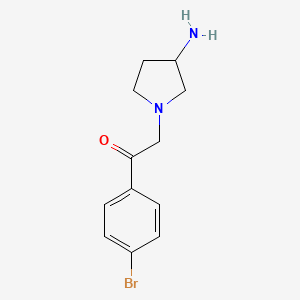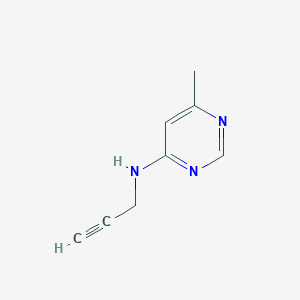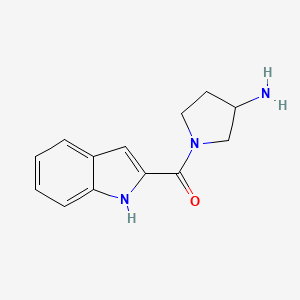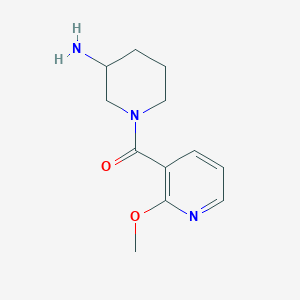
(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone
Vue d'ensemble
Description
“(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone” is a chemical compound with the molecular formula C12H17N3O2. It is used for pharmaceutical testing and is available for purchase from various suppliers .
Physical And Chemical Properties Analysis
The molecular weight of “(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone” is 235.28 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding
The compound closely related to (3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone, specifically N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, has been synthesized and its crystal structure analyzed. This analysis revealed different protonation sites and distinct intermolecular hydrogen bonding patterns, which are crucial for understanding the molecular interactions and stability of such compounds in various environments (Böck et al., 2021).
Role in Neurological Disorders
Another relevant compound, (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, was identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. This discovery is significant for neurological research, as NMDA receptor antagonists are potential therapeutic agents for various neurological disorders (Borza et al., 2007).
Inhibitor for Cholesterol 24-Hydroxylase
The compound 3v, closely related to the target molecule, has been identified as a highly potent, selective, and brain-penetrant inhibitor of cholesterol 24-hydroxylase (CH24H), an enzyme involved in brain cholesterol homeostasis. This discovery is crucial for developing new treatments for neurological conditions, as CH24H plays a significant role in brain function and pathology (Koike et al., 2021).
Molecular Docking and Antiviral Activity
A novel compound with a similar structure was synthesized and analyzed for its antiviral activity using molecular docking. This study contributes to the understanding of how such compounds interact with viral proteins, potentially leading to new antiviral therapies (FathimaShahana & Yardily, 2020).
TRPV4 Antagonists for Pain Treatment
Derivatives of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone, structurally similar to the target compound, were identified as selective antagonists of the TRPV4 channel, showing analgesic effects in animal models. This research highlights the potential of such compounds in developing new pain management therapies (Tsuno et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-10(5-2-6-14-11)12(16)15-7-3-4-9(13)8-15/h2,5-6,9H,3-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCPVFLDUZVMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



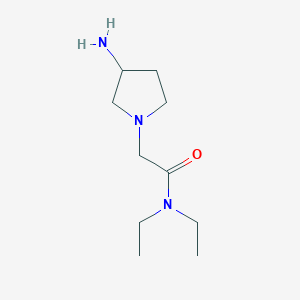
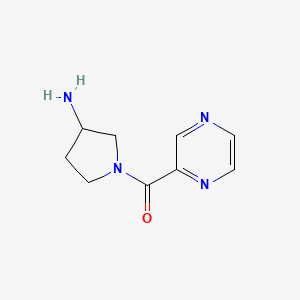


![4-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B1468431.png)


